molecular formula C11H16ClNO B13272154 2-[(Tert-butylamino)methyl]-3-chlorophenol

2-[(Tert-butylamino)methyl]-3-chlorophenol

Cat. No.: B13272154
M. Wt: 213.70 g/mol
InChI Key: GYNKFWMIJBMUIM-UHFFFAOYSA-N
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Description

2-[(Tert-butylamino)methyl]-3-chlorophenol is a phenolic derivative featuring a tert-butylamino group attached via a methylene bridge to the aromatic ring, with a chlorine substituent at the 3-position. Below, we compare it with closely related compounds based on substituent variations, molecular weight, and functional groups.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[(tert-butylamino)methyl]-3-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)13-7-8-9(12)5-4-6-10(8)14/h4-6,13-14H,7H2,1-3H3

InChI Key

GYNKFWMIJBMUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butylamino)methyl]-3-chlorophenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with tert-butylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the tert-butylamine acting as a nucleophile, attacking the electrophilic carbon of the phenol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butylamino)methyl]-3-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butylamino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-[(Tert-butylamino)methyl]-3-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butylamino)methyl]-3-chlorophenol involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, while the phenol group may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Analogs Identified in Evidence:

4-(2-(tert-Butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol (CAS 83847-89-6) Structure: Differs by a hydroxyethyl group (-CH(OH)CH2-) instead of a methylene bridge (-CH2-), an additional methoxy (-OCH3) at the 2-position, and a hydroxyl (-OH) at the 4-position . Molecular Formula: C13H20ClNO3 vs. the target compound’s likely formula (C11H16ClNO). Impact: The hydroxyethyl group increases polarity (PSA = 61.72) and molecular weight (273.76 g/mol), while the methoxy group enhances lipophilicity (LogP = 2.87) .

Levalbuterol-related compounds (USP E RS, F RS, H RS)

  • Examples :
  • α-[{(1,1-Dimethylethyl)amino}methyl]-3-(ethoxymethyl)-4-hydroxybenzenemethanol (MW 267.36)
  • α-[{(1,1-Dimethylethyl)amino}methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol (MW 329.43) Structural Differences: Ethoxymethyl, phenylmethoxy, or hydroxymethyl substituents replace the chlorine in the target compound. These groups alter solubility and receptor binding profiles .

Metabolite: 4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol Structure: Contains a hydroxyethyl side chain instead of a methylene-linked tert-butylamino group. The absence of a methoxy group simplifies the structure compared to CAS 83847-89-6 .

Molecular Property Comparison Table

Property 2-[(Tert-butylamino)methyl]-3-chlorophenol (Target) 4-(2-(tert-Butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol Levalbuterol Compound E RS Metabolite
Molecular Formula Likely C11H16ClNO C13H20ClNO3 C14H23NO3 C12H17ClNO2
Molecular Weight ~213.7 g/mol (estimated) 273.76 g/mol 267.36 g/mol ~241.7 g/mol
Key Substituents -CH2-NH-C(CH3)3, -Cl (3-position) -CH(OH)CH2-NH-C(CH3)3, -Cl, -OCH3 (2-position) -CH2-NH-C(CH3)3, -OCH2CH3 -CH(OH)CH2-NH-C(CH3)3, -Cl
LogP ~2.0 (predicted) 2.87 Not reported Not reported
Polar Surface Area ~40 Ų (estimated) 61.72 Ų Not reported ~60 Ų (estimated)

Functional Implications

  • Lipophilicity: The target compound’s methylene-linked tert-butylamino group likely confers moderate lipophilicity (LogP ~2.0), lower than the methoxy-containing analog (LogP 2.87) . This affects membrane permeability and bioavailability.
  • Receptor Interactions : The chlorine atom in the 3-position (common across analogs) may enhance steric bulk and electronic effects, influencing binding to adrenergic receptors, as seen in Levalbuterol derivatives .

Biological Activity

2-[(Tert-butylamino)methyl]-3-chlorophenol is an organic compound with significant biological activity, primarily due to its ability to act as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butylamino methyl group and a chlorine atom at the 3-position. Its molecular formula is CHClNO, and the presence of the chlorine atom enhances its reactivity compared to other halogenated analogs. The tert-butylamino group increases solubility, which is crucial for biological interactions.

Research indicates that this compound exhibits enzyme inhibition capabilities. It interacts with specific molecular targets by binding to enzyme active sites, thereby preventing substrate binding and catalytic activity. This property is particularly valuable in pharmacological research aimed at developing therapeutic agents.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit various enzymes relevant to disease pathways. For instance:

  • Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR) : Similar compounds have demonstrated effectiveness against bacterial strains by targeting the fatty acid biosynthetic pathway, which is crucial for bacterial survival .
  • Binding Affinity : The binding affinity of this compound has been assessed in various assays, revealing its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural DifferenceBiological Activity
2-[(Butylamino)methyl]-3-bromophenolBromine atom instead of chlorineModerate enzyme inhibition
2-[(Butylamino)methyl]-3-fluorophenolFluorine atom instead of chlorineLow enzyme inhibition
2-[(Butylamino)methyl]-3-iodophenolIodine atom instead of chlorineHigh enzyme inhibition

The unique reactivity profile of this compound makes it suitable for specialized applications in synthesis and research .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial properties of various phenolic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and other gram-positive bacteria, highlighting its potential as an antibacterial agent .
  • Cytotoxicity Assessments : In vitro assays demonstrated that this compound exhibits low cytotoxicity against primary porcine monocyte-derived macrophages while maintaining efficacy against pathogenic bacteria . This balance suggests a favorable therapeutic index.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenolic structure can enhance or diminish biological activity. For instance, replacing the chlorine atom with other halogens alters the binding affinity and inhibitory potency against specific enzymes .

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